2-amino-6-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(4-methylphenyl)-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N4O3S/c1-14-6-8-15(9-7-14)22-18(11-26)23(28)29-24(19(22)12-27)33-13-20(30)17-10-16-4-2-3-5-21(16)32-25(17)31/h2-10H,13H2,1H3,(H2,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTVXHZANYYBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC4=CC=CC=C4OC3=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-6-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile is a complex organic molecule that incorporates multiple functional groups. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₄H₁₃N₅O₄S
- Molecular Weight : 341.35 g/mol
This compound features a pyridine ring, a chromene moiety, and several functional groups that contribute to its biological properties.
Biological Activity Overview
Research into the biological activity of this compound has revealed several areas of interest:
- Antioxidant Activity : The presence of the chromene structure is associated with antioxidant properties. Studies have shown that compounds containing chromene derivatives can scavenge free radicals and reduce oxidative stress in vitro.
- Anti-inflammatory Properties : The compound has been evaluated for its potential as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammation. Preliminary data suggest that it may exhibit moderate inhibitory activity against COX-1 and COX-2 enzymes, which are important targets for anti-inflammatory drugs.
- Anticancer Activity : Initial studies indicate that the compound may possess cytotoxic effects against various cancer cell lines. In vitro assays have shown that it can inhibit the proliferation of cancer cells, potentially through apoptosis induction.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes and lipoxygenases (LOX), thereby reducing the production of pro-inflammatory mediators.
- Cell Signaling Modulation : It may interact with various cellular signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells.
- Antioxidant Mechanism : The electron-donating ability of the chromene moiety could contribute to its capacity to neutralize reactive oxygen species (ROS), thus protecting cells from oxidative damage.
Research Findings and Case Studies
Several studies have investigated the biological activities of related compounds with similar structures:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| 4-Oxo-furo[2,3-h]chromene derivative | AChE Inhibition | 10.4 μM | |
| Hydrazone derivatives | COX-2 Inhibition | 13.7 μM | |
| Chromone-based compounds | Cytotoxicity (MCF-7) | Moderate |
These findings suggest that modifications to the chromene structure can significantly influence biological activity, highlighting the importance of structure-activity relationships (SAR).
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial activity. Studies have shown that the synthesized compound demonstrates effectiveness against various bacterial strains, including Pseudomonas aeruginosa, as revealed through molecular docking studies. The binding affinity of the compound to bacterial proteins suggests its potential as a lead compound for developing new antibiotics .
Anticancer Activity
Compounds containing pyridine and chromenone moieties have been investigated for their anticancer properties. Preliminary studies suggest that 2-amino-6-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .
Material Science Applications
The structural characteristics of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and photonic materials. The unique electronic properties derived from its conjugated system could lead to advancements in organic light-emitting diodes (OLEDs) and solar cells.
Case Studies
-
Molecular Docking Studies
A study conducted on various derivatives of this compound showed promising results when tested against Pseudomonas aeruginosa. The molecular docking revealed binding energies ranging from -5.8 to -8.2 kcal/mol, indicating strong interactions with the target protein . -
Anticancer Research
In vitro studies demonstrated that the compound could inhibit the growth of specific cancer cell lines. The mechanism was attributed to its ability to induce cell cycle arrest and promote apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Key Structural Features:
Analysis :
Comparative Reaction Conditions:
Analysis :
- The target compound’s synthesis likely follows a heterocyclization pathway similar to , where 4-(alkylthio)-6-amino-pyridines react with formaldehyde or amines. This contrasts with the one-pot multicomponent reactions used for phenylthio derivatives .
- Lower yields are inferred for coumarin-containing derivatives due to steric hindrance from the fused coumarin system .
Antibacterial and Bioactive Profiles:
Analysis :
Crystallographic and Computational Data
Structural Parameters:
Analysis :
- The piperidine-substituted analogue () was refined using SHELXL, a standard for small-molecule crystallography . The target compound’s thioether-C=O bonds would likely exhibit similar geometry to coumarin-thioether hybrids in .
Q & A
Q. Key factors affecting yields :
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols .
- Temperature control : Excessive heat may degrade the coumarin moiety.
- Protection/deprotection : Use of Boc groups for amino protection minimizes side reactions.
Q. Table 1: Yield Optimization in Analogous Syntheses
| Substituent Position | Solvent System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Ethoxyphenyl | Ethanol | Reflux | 32 | |
| 4-Cyclopropylmethoxy | DMF | 80 | 87 | |
| Thiophen-2-yl | THF | 60 | 40 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- Amino protons : δ 6.5–7.2 ppm (broad singlet, exchangeable).
- Coumarin carbonyl : δ 160–165 ppm in ¹³C NMR.
- Pyridine nitriles : δ 115–120 ppm (sharp singlets) .
- IR Spectroscopy : Confirm nitriles (ν ~2200 cm⁻¹), carbonyls (ν ~1700 cm⁻¹), and thioethers (ν ~650 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.
Basic: How can X-ray crystallography determine molecular geometry and intermolecular interactions?
Methodological Answer:
- Data Collection : Use a Bruker SMART APEX CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Structure Solution : SHELXS/SHELXL for phase determination and refinement .
- Key Parameters :
- Monoclinic space groups (e.g., P2₁/c) are common for similar pyridine derivatives .
- Hydrogen bonding networks (N–H···O/N) stabilize crystal packing.
- Software : WinGX or OLEX2 for visualization and validation .
Advanced: How can DFT calculations predict electronic properties and reactive sites?
Methodological Answer:
- Computational Setup :
- Functional : B3LYP/6-311++G(d,p) basis set for geometry optimization.
- Solvent Model : PCM (Polarizable Continuum Model) for solvation effects.
- Key Outputs :
- HOMO-LUMO gaps : Predict charge-transfer behavior (e.g., ~3.5 eV for pyridine dicarbonitriles) .
- Electrostatic potential maps : Identify nucleophilic (nitriles) and electrophilic (coumarin carbonyl) sites.
- Validation : Compare calculated IR/NMR spectra with experimental data .
Advanced: How to resolve contradictions in biological activity data among structural analogs?
Methodological Answer:
- Systematic Analysis :
- Case Study : Pyridine dicarbonitriles with thiophene substituents showed 10x higher antimicrobial activity than phenyl analogs due to enhanced membrane permeability .
Advanced: What mechanistic insights explain synthetic yield variability with substituent modifications?
Methodological Answer:
- Steric Effects : Bulky groups (e.g., cyclopropylmethoxy) hinder thioether formation, reducing yields.
- Electronic Effects : Electron-withdrawing substituents (e.g., -CN) accelerate nucleophilic aromatic substitution.
- Side Reactions : Competing hydrolysis of nitriles in aqueous conditions lowers yields; anhydrous solvents mitigate this .
Q. Table 2: Substituent Effects on Reaction Efficiency
| Substituent | Electronic Nature | Yield (%) | Dominant Factor |
|---|---|---|---|
| 4-Cyclopropylmethoxy | Electron-donating | 87 | Steric hindrance minimized |
| 2,6-Dichlorophenyl | Electron-withdrawing | 62 | Electronic activation |
| 4-Ethoxyphenyl | Electron-donating | 32 | Competing hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
